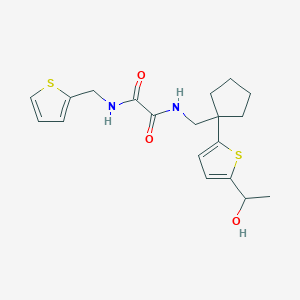

N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclopentane ring fused with a 5-(1-hydroxyethyl)thiophen-2-yl moiety and a thiophen-2-ylmethyl substituent.

Properties

IUPAC Name |

N'-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S2/c1-13(22)15-6-7-16(26-15)19(8-2-3-9-19)12-21-18(24)17(23)20-11-14-5-4-10-25-14/h4-7,10,13,22H,2-3,8-9,11-12H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNORLFAPRZCOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C(=O)NCC3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a unique oxalamide structure characterized by:

- Molecular Formula : C21H26N2O3S

- Molecular Weight : 418.57 g/mol

- Functional Groups : Hydroxyethyl, thiophene rings, and cyclopentyl groups.

These structural elements contribute to its solubility and reactivity, which are critical for its biological activity and potential pharmacological applications.

The exact mechanism of action for this compound remains to be fully elucidated. However, studies on related compounds indicate possible interactions with:

- Receptors : Potential binding to cannabinoid receptors has been suggested, which could modulate pain perception and inflammation.

- Enzymatic Pathways : Inhibition of specific enzymes involved in inflammatory processes may contribute to its therapeutic effects .

Synthesis Pathway

The synthesis of N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide involves several key steps:

- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.

- Cyclopentyl Group Introduction : Achieved through cyclization reactions.

- Oxalamide Linkage Creation : Formed by coupling the thiophene and cyclopentyl moieties through oxalamide linkages.

Careful control of reaction conditions is crucial to optimize yield and purity .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various oxalamides, including those structurally similar to N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide. Results indicated significant activity against Gram-positive bacteria, suggesting a potential therapeutic role in treating infections .

Case Study 2: Anticancer Potential

Another study focused on the anticancer effects of oxalamides, highlighting their ability to induce apoptosis in cancer cell lines. The mechanism was linked to the activation of caspase pathways, indicating that N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide could similarly affect cancer cells.

Scientific Research Applications

Key Steps in Synthesis:

- Formation of Thiophene Derivatives : The synthesis begins with the preparation of thiophene derivatives, which are crucial for the compound's biological properties.

- Cyclopentyl Substitution : Incorporating cyclopentyl groups enhances the compound's lipophilicity, potentially improving its bioavailability.

- Oxalamide Linkage : The oxalamide structure is significant for its stability and reactivity, influencing the compound's interaction with biological targets.

Biological Activities

N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide exhibits several promising biological activities:

- Anticancer Potential : Preliminary studies suggest that the compound may inhibit specific proteins involved in cancer progression, particularly those associated with SMYD (SET and MYND domain-containing proteins). This inhibition could lead to reduced tumor growth and metastasis .

- Neuroprotective Effects : Research indicates that thiophene-based compounds can interact with cannabinoid receptors, potentially offering therapeutic benefits in neurodegenerative diseases .

Therapeutic Applications

The diverse chemical structure of N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide opens avenues for various therapeutic applications:

Comparison with Similar Compounds

Structural Features

Key Observations :

- Thiophene vs. Thiazole: The target compound employs thiophene rings, whereas analogs in use thiazole moieties.

- Hydroxyethyl Positioning : The 1-hydroxyethyl group on the thiophene ring in the target compound contrasts with the 2-hydroxyethyl group in Compound 13, which could influence stereochemical outcomes and hydrogen-bonding capabilities .

Key Observations :

- Synthetic Complexity : The cyclopentane ring in the target compound introduces challenges in stereochemical control during synthesis, unlike the simpler pyrrolidinyl/piperidinyl systems in Compounds 13–14.

- Yield and Purity : While the target compound’s synthetic data are unavailable, analogs in show moderate yields (36–53%) and high HPLC purity (90–95%), suggesting that similar optimization efforts would be necessary for the target .

Pharmacological Implications

- Thiophene vs.

- Chlorophenyl vs.

- Hydroxyethyl Group : The hydroxyethyl moiety in the target compound and Compound 13 may enhance solubility, though its positioning (1-hydroxyethyl vs. 2-hydroxyethyl) could alter metabolic pathways .

Q & A

Q. What are the optimized synthetic routes for N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis involves multi-step organic reactions, typically starting with the preparation of thiophene-containing intermediates. Key steps include:

- Cyclopentyl-thiophene intermediate synthesis : Reacting 5-(1-hydroxyethyl)thiophene-2-carbaldehyde with cyclopentyl Grignard reagents under anhydrous conditions (e.g., THF, 0–5°C) to form the cyclopentyl-thiophene backbone .

- Oxalamide coupling : Using oxalyl chloride to activate carboxylic acid intermediates, followed by sequential amidation with thiophen-2-ylmethylamine. Reaction conditions (e.g., DMF as solvent, 50–60°C) must avoid racemization of the hydroxyethyl group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity. Yields range from 30–50%, heavily dependent on protecting group strategies for the hydroxyethyl moiety .

Q. How can the molecular structure of this compound be rigorously characterized?

Methodological Answer:

Q. What preliminary biological activity screens are recommended for this compound?

Methodological Answer:

- In vitro assays :

- Antiviral : Test against HIV-1 (p24 ELISA) or SARS-CoV-2 (cytopathic effect reduction) at 1–50 μM, referencing oxalamide-based entry inhibitors .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting IC50 values and comparing to structural analogs .

- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Controls : Include known inhibitors (e.g., ritonavir for antiviral assays) and solvent-only blanks.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

Methodological Answer:

- Substituent variation : Systematically modify:

- Cyclopentyl group : Replace with cyclohexyl or bicyclic systems to assess steric effects on target binding .

- Hydroxyethyl moiety : Test acetylated or methylated derivatives to evaluate hydrogen-bonding requirements .

- Computational modeling : Use AutoDock Vina to dock analogs into HIV-1 gp120 (PDB: 2B4C) or kinase targets (e.g., EGFR), correlating binding scores (ΔG) with experimental IC50 values .

- Data analysis : Apply multivariate regression to identify key descriptors (e.g., LogP, polar surface area) driving activity .

Q. How can contradictory bioactivity data between similar oxalamides be resolved?

Methodological Answer:

- Case study : If Compound A shows antiviral activity but Compound B (with a methyl-substituted thiophene) does not:

- Validate assays : Replicate under identical conditions (cell line, MOI, incubation time) .

- Solubility checks : Measure kinetic solubility (e.g., nephelometry) in assay media; poor solubility may mask activity .

- Metabolic stability : Perform microsomal stability assays (human liver microsomes) to rule out rapid degradation .

- Structural insights : Compare crystal structures (if available) or MD simulations to identify conformational flexibility differences .

Q. What strategies are effective for crystallizing this compound for XRD analysis?

Methodological Answer:

- Crystallization screens : Use vapor diffusion (sitting-drop) with 96-well screens (e.g., Hampton Index Kit). Common conditions:

- Data collection : At 100 K, collect high-resolution (<1.5 Å) data using synchrotron radiation. Refine with SHELXL, validating hydrogen-bonding networks (e.g., oxalamide NH⋯O interactions) .

Q. How can metabolic pathways and degradation products be identified?

Methodological Answer:

- In vitro metabolism : Incubate with CYP3A4/2D6 isozymes (Supersomes™), analyzing metabolites via LC-QTOF-MS. Key adducts:

- Stability studies : Store at 40°C/75% RH (ICH Q1A) for 4 weeks; monitor degradation via HPLC-UV .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.